molecular formula C22H30N4O5S2 B2775863 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 921139-64-2

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2775863
CAS RN: 921139-64-2
M. Wt: 494.63
InChI Key: GOEVYUMHNPGQGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The compound’s reactivity can often be predicted based on its functional groups .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. These properties can often be predicted or calculated based on the compound’s structure .

Scientific Research Applications

Hypoxia-selective Antitumor Agents

A study by Palmer et al. (1996) detailed the synthesis and hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, highlighting their potential as antitumor agents. The study demonstrated that certain derivatives exhibited excellent hypoxic selectivities against UV4 cells, indicating their potential efficacy in targeting hypoxic tumor cells, which are often resistant to conventional therapies (Palmer et al., 1996).

Reductive Chemistry of Hypoxia-selective Cytotoxins

Another study by Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin. This research is significant for understanding the drug's mechanism of action, especially its selective toxicity for hypoxic cells, which is crucial for developing targeted cancer therapies (Palmer et al., 1995).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would describe how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Safety data sheets are often a good source of this information .

Future Directions

This would involve speculating on potential future research directions or applications for the compound .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S2/c1-4-29-16-11-14(12-17(30-5-2)19(16)31-6-3)20(28)24-21-25-26-22(33-21)32-13-18(27)23-15-9-7-8-10-15/h11-12,15H,4-10,13H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEVYUMHNPGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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